m-PEG2-phosphonic acid
Overview
Description
M-PEG2-phosphonic acid is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The CAS number for m-PEG2-phosphonic acid is 96962-41-3 .
Synthesis Analysis
M-PEG2-phosphonic acid is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .Molecular Structure Analysis
M-PEG2-phosphonic acid contains a total of 23 bonds, including 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 2 hydroxyl groups, 2 aliphatic ethers, and 1 phosphonate .Chemical Reactions Analysis
Phosphonic acid, such as m-PEG2-phosphonic acid, is used for surface modification . The hydrophilic PEG linker can increase the solubility of a compound in aqueous media and improve the hydrophilicity of the surfaces .Physical And Chemical Properties Analysis
The molecular formula of m-PEG2-phosphonic acid is C5H13O5P . Its molecular weight is 184.13 .Scientific Research Applications
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Separation Science
- Phosphonic acids are used in separation science . They play a significant role due to their features such as variable oxidation states, multivalence, asymmetry, and metal-binding properties .
- They are used in the preparation of polymers for separation processes .
- The methods of application involve synthesis routes like Arbuzov, Perkow, Mannich, Kabachnik-Fields reactions .
- The outcomes include the development of organophosphorus resins and other achievements in the field .
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Mercury Removal
- Phosphinic acid functionalized nanosilica is used for the effective removal of mercury (II) in aqueous solutions .
- The method involves synthesizing an adsorbent by functionalizing nanosilica with phosphinic acid groups .
- The results showed that the removal rate reached 99.11% and the maximum adsorption capacity was up to 274.32 mg/g at pH 2 .
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Catalyst Development
- Phosphorus-based Lewis acids have shown emerging reactivity and applications in catalysis .
- They have been used in stoichiometric reactivity, Lewis acid catalysis, and frustrated Lewis pair (FLP) reactivity .
- These advances demonstrate that P-based Lewis acids are a powerful tool for further developments in metal-free catalysis .
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Material Creation
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Medicine Discovery
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Other Fields
- Phosphonic acids are widely used in various industries such as water treatment, where they serve as chelating agents and scale inhibitors, helping to prevent mineral deposits in pipes and machinery .
- Certain derivatives of phosphonic acid are utilized as herbicides or fungicides, proving very effective in plant protection .
- The outcomes include improved water treatment processes and effective plant protection .
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PROTAC Linker
- m-PEG2-phosphonic acid is a PEG-based PROTAC linker .
- It can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
- The method of application involves the synthesis of PROTACs using m-PEG2-phosphonic acid as a linker .
- The outcomes include the development of new PROTACs for targeted therapy .
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Bio-conjugation
- m-PEG2-phosphonic acid is a non-cleavable linker for bio-conjugation .
- It contains a PO3H2 group and a -CH3 group linked through a linear PEG chain .
- The method of application involves the use of m-PEG2-phosphonic acid as a linker in bio-conjugation processes .
- The outcomes include the development of new bio-conjugates for various applications .
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Drug Delivery Systems
- m-PEG2-phosphonic acid could potentially be used in the development of drug delivery systems .
- The PEGylation process, which involves the attachment of polyethylene glycol (PEG) to molecules and macrostructures, can improve the solubility and stability of drugs .
- The method of application would involve using m-PEG2-phosphonic acid as a linker in the PEGylation process .
- The outcomes could include the development of more effective drug delivery systems .
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Surface Modification
- m-PEG2-phosphonic acid could potentially be used for surface modification .
- Phosphonic acids are known for their ability to form self-assembled monolayers on metal oxide surfaces .
- The method of application would involve using m-PEG2-phosphonic acid to modify the surface of a material .
- The outcomes could include the creation of materials with improved properties .
Safety And Hazards
M-PEG2-phosphonic acid can cause skin irritation and serious eye damage . It may also cause respiratory irritation . When handling m-PEG2-phosphonic acid, it is recommended to wear protective gloves, protective clothing, and eye protection . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Future Directions
properties
IUPAC Name |
2-(2-methoxyethoxy)ethylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O5P/c1-9-2-3-10-4-5-11(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGVEHCDYPVDET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG2-phosphonic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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